6-Chloro-2-((3,4-dichlorobenzyl)amino)quinazolin-4(1H)-one
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Overview
Description
6-Chloro-2-((3,4-dichlorobenzyl)amino)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-((3,4-dichlorobenzyl)amino)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroquinazolin-4(1H)-one and 3,4-dichlorobenzylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), under reflux conditions.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-((3,4-dichlorobenzyl)amino)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-2-((3,4-dichlorobenzyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinazolin-4(1H)-one: A precursor in the synthesis of the compound.
3,4-Dichlorobenzylamine: Another precursor used in the synthesis.
Other Quinazolinones: Compounds with similar structures but different substituents.
Uniqueness
6-Chloro-2-((3,4-dichlorobenzyl)amino)quinazolin-4(1H)-one is unique due to its specific combination of chloro and dichlorobenzyl groups, which may confer distinct biological activities and chemical properties compared to other quinazolinones.
Properties
CAS No. |
61741-58-0 |
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Molecular Formula |
C15H10Cl3N3O |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
6-chloro-2-[(3,4-dichlorophenyl)methylamino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H10Cl3N3O/c16-9-2-4-13-10(6-9)14(22)21-15(20-13)19-7-8-1-3-11(17)12(18)5-8/h1-6H,7H2,(H2,19,20,21,22) |
InChI Key |
JSQCGNJGYSLOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NC3=C(C=C(C=C3)Cl)C(=O)N2)Cl)Cl |
Origin of Product |
United States |
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